(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
CAS No.: 1071992-61-4
Cat. No.: VC0543400
Molecular Formula: C35H41N5O4
Molecular Weight: 595.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1071992-61-4 |
|---|---|
| Molecular Formula | C35H41N5O4 |
| Molecular Weight | 595.7 g/mol |
| IUPAC Name | (5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide |
| Standard InChI | InChI=1S/C35H41N5O4/c1-24(36-2)33(42)37-29-23-39(31(41)22-25-12-6-3-7-13-25)21-20-28-18-19-30(40(28)35(29)44)34(43)38-32(26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-17,24,28-30,32,36H,18-23H2,1-2H3,(H,37,42)(H,38,43)/t24-,28+,29-,30-/m0/s1 |
| Standard InChI Key | YBYZHVZWINISJO-XPSCAIQQSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC5=CC=CC=C5)NC |
| SMILES | CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC5=CC=CC=C5)NC |
| Canonical SMILES | CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC5=CC=CC=C5)NC |
| Appearance | Solid powder |
Introduction
Molecular Structure and Stereochemical Features
Core Bicyclic Framework
The compound’s backbone consists of a pyrrolo[1,2-a] diazocine system, a bicyclic structure merging a pyrrolidine ring fused to a 1,5-diazocine moiety. This framework imposes significant conformational constraints, which are critical for molecular recognition in biological systems. The stereochemical configuration at positions 5, 8, and 10a (5S,8S,10aR) ensures a rigid three-dimensional arrangement, optimizing interactions with potential protein targets.
Functional Group Analysis
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Benzhydryl Group: Attached to the carboxamide nitrogen, this hydrophobic aromatic moiety enhances lipid solubility and may facilitate membrane penetration.
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Methylamino-Propanoyl Side Chain: The (2S)-2-(methylamino)propanoyl substituent introduces both hydrogen-bonding capacity (via the amide and methylamino groups) and stereochemical specificity.
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Phenylacetyl Group: Positioned at the 3rd carbon of the diazocine ring, this group contributes to π-π stacking interactions, a common feature in ligands targeting aromatic-rich binding pockets.
Synthesis and Physicochemical Properties
Synthetic Strategy
The synthesis of this compound involves multi-step organic reactions requiring precise control over stereochemistry and functional group compatibility. Key steps likely include:
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Ring Formation: Cyclization strategies to construct the pyrrolo[1,2-a] diazocine core, possibly via intramolecular amidation or alkylation.
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Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to establish the 5S,8S,10aR configuration.
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Functionalization: Sequential introduction of the benzhydryl, methylamino-propanoyl, and phenylacetyl groups through nucleophilic acyl substitutions or coupling reactions.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₄₁N₅O₄ |
| Molecular Weight | 595.7 g/mol |
| CAS Number | 1071992-61-4 |
| Purity | >98% (HPLC) |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C in inert atmosphere |
The compound’s high molecular weight and extensive aromatic systems suggest limited aqueous solubility, a common challenge in drug development. Its stability under recommended storage conditions (-20°C) indicates suitability for long-term research use.
Comparative Analysis of Diazocine Derivatives
| Compound | Core Structure | Key Functional Groups | Reported Activities |
|---|---|---|---|
| VC0543400 (This Compound) | Pyrrolo[1,2-a]diazocine | Benzhydryl, Phenylacetyl | Under investigation |
| Diazocine A | Diazocine | Benzyl, Carboxylate | MMP Inhibition |
| Pyrrolodiazocine B | Pyrrolo[1,2-a]diazocine | Naphthoyl, Ethylamine | Anticancer (Phase I) |
This table underscores the structural diversity within the diazocine class and its impact on biological targeting. The benzhydryl group in VC0543400 may confer enhanced blood-brain barrier penetration compared to carboxylate-containing analogs.
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